N-Desethylsunitinib TFA Salt
CAS No.:
Cat. No.: VC0212570
Molecular Formula: C20H23FN4O2.C2HF3O2
Molecular Weight: 484.44
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H23FN4O2.C2HF3O2 |
---|---|
Molecular Weight | 484.44 |
Introduction
Chemical Structure and Properties
Chemical Identity
N-Desethylsunitinib (base form) is identified by the CAS registry number 356068-97-8, and is known by several synonyms including SU11662, HY-10873, SU-11662, and Sunitinib N-Desethyl Impurity . Structurally, it represents a variant of sunitinib where one ethyl group from the diethylamine moiety has been removed through metabolic N-dealkylation.
Molecular and Physical Properties
N-Desethylsunitinib has the molecular formula C20H23FN4O2 with a molecular weight of 370.42 g/mol for the base compound . When formulated as the TFA salt, the molecular weight increases accordingly. The physical and chemical properties of N-Desethylsunitinib include:
Property | Value |
---|---|
Melting Point | 268-270°C |
Boiling Point | 574.4±50.0°C (Predicted) |
Density | 1.265±0.06 g/cm³ (Predicted) |
Physical Form | Solid |
Color | Yellow to Dark Yellow |
pKa | 11.71±0.20 (Predicted) |
FDA UNII | 42LJ35612R |
Storage Temperature | -20°C (Freezer) |
Table 1: Physical and chemical properties of N-Desethylsunitinib
Solubility and Stability
N-Desethylsunitinib demonstrates limited solubility in common laboratory solvents. It is slightly soluble in heated DMSO and sparingly soluble in methanol . The TFA salt form generally provides improved solubility compared to the free base, which is advantageous for analytical applications and research studies. For optimal stability, storage at -20°C under freezer conditions is recommended .
Metabolism and Pharmacokinetics
Metabolic Formation
N-Desethylsunitinib is formed as the primary metabolite of sunitinib through N-dealkylation, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system . This metabolic pathway has important implications for drug interactions and dosing strategies, as co-administration of sunitinib with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter the combined area under the concentration-time curve (AUC) of sunitinib and its active metabolite in clinical settings .
Protein Binding and Distribution
Both sunitinib and N-Desethylsunitinib demonstrate extensive binding to circulating plasma proteins, though to different degrees. While the parent compound exhibits approximately 95% protein binding, N-Desethylsunitinib shows slightly lower binding at approximately 90% . This difference in protein binding characteristics has implications for drug activity, as the pharmacological efficacy of both compounds is dependent on the concentration of unbound drug available for target interaction .
Pharmacokinetic Parameters
The pharmacokinetic profile of N-Desethylsunitinib can be characterized using standard parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) . These parameters can be estimated using noncompartmental analysis as implemented in specialized pharmacokinetic software . The unbound fraction (fu) is calculated as the ratio of unbound concentration to total plasma concentration, expressed as a percentage (fu = Cu/Cp × 100%) .
Parameter | Description | Determination Method |
---|---|---|
Cmax | Maximum plasma concentration | Observed value |
Tmax | Time to maximum concentration | Observed value |
AUC | Area under the concentration-time curve | Log/linear trapezoidal rule through dosing interval |
fu | Unbound fraction | Cu/Cp × 100% |
Table 2: Key pharmacokinetic parameters for N-Desethylsunitinib analysis
Pharmacological Activity and Mechanism of Action
Receptor Tyrosine Kinase Inhibition
Like its parent compound, N-Desethylsunitinib functions as a multi-targeted receptor tyrosine kinase inhibitor with potent activity against several key enzymes involved in cancer progression. Primary targets include platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs) . By inhibiting these receptors, N-Desethylsunitinib disrupts signaling pathways essential for tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply growing tumors .
Neuroprotective Activity
Recent research has identified additional mechanisms of action for sunitinib and potentially its metabolites, including inhibition of dual leucine zipper kinase (DLK) and leucine zipper kinase (LZK) . This activity has implications beyond oncology, particularly in neuroprotection. Studies have demonstrated that sunitinib promotes retinal ganglion cell (RGC) survival, suggesting potential applications in ophthalmology and neurodegenerative conditions .
Comparative Potency
Analytical Methods for Detection and Quantification
Calibration Standards Preparation
For reliable quantitative analysis of N-Desethylsunitinib in biological samples, properly prepared calibration standards are essential. These standards are typically prepared freshly on each day of analysis, with two sets developed for determining both total and unbound fractions . For total drug analysis, stock solutions are diluted in acetonitrile/water (1:1, v/v) and spiked into blank human EDTA plasma to prepare calibration standards at concentrations ranging from 0.2 to 200 ng/mL for N-Desethylsunitinib .
Equilibrium Dialysis for Unbound Fraction Determination
The determination of the unbound fraction of N-Desethylsunitinib in plasma samples is typically performed using equilibrium dialysis techniques. This process involves dialyzing a 200 μL aliquot of patient plasma against an equal volume of phosphate-buffered saline (pH 7.4) using a 5-kDa cut-off regenerated cellulose membrane . The dialysis is conducted for 24 hours at 37°C and 5.0% CO2 to achieve equilibrium, after which the unbound concentration in the post-dialysis buffer solution is determined using appropriate analytical methods .
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantification of N-Desethylsunitinib in biological samples. This method offers exceptional sensitivity and selectivity, allowing for accurate determination of both total and unbound drug concentrations across a wide dynamic range. The LC-MS/MS approach is particularly valuable for pharmacokinetic studies and therapeutic drug monitoring in clinical settings.
Research Applications
Pharmacokinetic Studies
N-Desethylsunitinib TFA Salt serves as a critical analytical standard for pharmacokinetic studies investigating the metabolism and disposition of sunitinib. These studies are essential for understanding the impact of factors such as genetic polymorphisms in metabolizing enzymes, drug interactions, and disease states on the pharmacokinetic profile of sunitinib and its active metabolite . The availability of well-characterized analytical standards enables researchers to develop reliable quantitative methods for measuring both parent drug and metabolite concentrations in biological samples.
Drug Interaction Studies
The metabolism of sunitinib to N-Desethylsunitinib via CYP3A4 creates potential for significant drug interactions with compounds that inhibit or induce this enzyme. Research utilizing N-Desethylsunitinib TFA Salt as an analytical standard helps to characterize these interactions and inform clinical recommendations for dose adjustments when sunitinib is co-administered with CYP3A4 modulators . Such studies are particularly important for optimizing therapy in patients receiving multiple medications, such as those undergoing cancer treatment alongside management of comorbid conditions.
Ophthalmology Research
Emerging research has explored novel applications of sunitinib and potentially its metabolites in ophthalmology, particularly for neuroprotection of retinal ganglion cells . The intrinsic melanin binding properties of these compounds can enhance retention in ocular tissues, potentially providing sustained protection with topical administration . This research direction represents an exciting expansion beyond the traditional oncology applications of tyrosine kinase inhibitors.
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